molecular formula C27H37ClN4O3S2 B2960046 N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride CAS No. 1215750-10-9

N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride

Cat. No.: B2960046
CAS No.: 1215750-10-9
M. Wt: 565.19
InChI Key: LCGLFIZPBQTNTJ-UHFFFAOYSA-N
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Description

This compound is a benzothiazole-derived sulfonamide featuring a diethylaminoethyl side chain, a 4,5-dimethyl-substituted benzothiazole core, and a piperidine sulfonyl moiety. The hydrochloride salt form enhances solubility for pharmacological studies.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O3S2.ClH/c1-5-29(6-2)18-19-31(27-28-25-21(4)20(3)10-15-24(25)35-27)26(32)22-11-13-23(14-12-22)36(33,34)30-16-8-7-9-17-30;/h10-15H,5-9,16-19H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGLFIZPBQTNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=CC(=C2C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride is a synthetic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzo[d]thiazole moiety
  • Diethylaminoethyl side chain
  • Piperidin-1-ylsulfonyl group

Its molecular formula is C23H27ClN4OSC_{23}H_{27}ClN_{4}OS with a molecular weight of approximately 443.0 g/mol. The presence of these functional groups contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The diethylaminoethyl group may enhance binding affinity to enzymes or receptors, while the benzamide core facilitates hydrogen bonding with biological molecules. Notably, it has been identified as a potential inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), which is crucial in cholesterol metabolism and cardiovascular disease management .

1. Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for various bacteria are summarized in the following table:

Compound Bacteria Inhibition Zone (mm) MIC (µg/mL)
PR-TPBS. aureus1464
B. subtilis1632
E. coli81024
Ps. aeruginosa81024
Candida albicans1564

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly through its interaction with cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies have indicated that modifications to the compound can enhance its inhibitory efficacy against these enzymes, suggesting potential applications in treating inflammatory diseases.

3. Cancer Therapeutics

Research indicates that the compound may have anticancer properties by modulating pathways associated with tumor growth and immune response. It has been proposed that the compound could enhance the effectiveness of existing cancer treatments by inhibiting indoleamine 2,3-dioxygenase (IDO), which plays a role in tumor-induced immunosuppression .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • A study focusing on the synthesis and characterization of a related benzamide derivative demonstrated significant antibacterial activity against strains such as S. aureus and B. subtilis. The results indicated that structural modifications could lead to enhanced bioactivity .
  • Another investigation highlighted the role of sulfonamide derivatives in inhibiting PCSK9, providing insights into their potential use for managing hyperlipidemia and cardiovascular diseases .

Comparison with Similar Compounds

Aminoethyl Side Chain

  • Diethyl vs.
  • Biological Activity : Diethyl groups may alter receptor binding kinetics due to steric and electronic effects.

Benzothiazole Substituents

  • 4,5-Dimethyl vs. 6-Ethoxy : The 4,5-dimethyl configuration reduces rotational freedom, possibly stabilizing interactions with hydrophobic binding pockets. In contrast, the 6-ethoxy group in Compound A introduces a hydrogen-bond acceptor, which could improve target engagement in polar active sites.

Sulfonyl Group Variations

  • Piperidine vs.

Hypothesized Pharmacological and Physicochemical Profiles

Solubility and Bioavailability

  • Target Compound : Higher molecular weight and diethyl group may reduce solubility compared to Compound A. However, the hydrochloride salt mitigates this issue.
  • Compound A : Ethoxy and dimethyl groups likely enhance solubility in organic solvents, as seen in structurally related benzothiazoles.

Metabolic Stability

  • 4,5-Dimethyl Substitution : Methyl groups at the 4,5-positions may block cytochrome P450-mediated oxidation, increasing metabolic stability compared to Compound A’s ethoxy group, which is prone to hydrolytic cleavage.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound and its intermediates?

Answer:
The synthesis typically involves multi-step protocols, including condensation reactions, reflux under acidic conditions, and purification via recrystallization or chromatography. For example:

  • Intermediate preparation : React substituted benzaldehydes with triazole derivatives in absolute ethanol under reflux with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration .
  • Amide bond formation : Use coupling agents like N-ethyl-N’-(dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) in DMF, as described for structurally similar benzamide derivatives .
  • Final purification : Recrystallization from methanol or ethanol is effective for obtaining high-purity crystals, as demonstrated in thiazole-based amide syntheses .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for improved yield?

Answer:
DoE integrates statistical modeling to identify critical variables (e.g., temperature, stoichiometry, solvent ratio). For example:

  • Flow chemistry : A flow-based Omura-Sharma-Swern oxidation protocol can enhance reproducibility and reduce side reactions by controlling residence time and temperature gradients .
  • Parameter screening : Use fractional factorial designs to test variables like catalyst loading or reflux duration, followed by response surface methodology (RSM) to refine optimal conditions .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., N–H⋯N interactions in thiazole derivatives) .
  • NMR spectroscopy : 1H/13C NMR confirms substituent integration, with NOESY identifying spatial proximity of diethylamino and piperidinyl groups.
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, particularly for sulfonyl and benzothiazole moieties .

Advanced: How to resolve discrepancies between crystallographic data and spectroscopic results?

Answer:

  • Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-optimized computational models.
  • Dynamic effects : Use variable-temperature NMR to assess conformational flexibility in solution vs. rigid crystal states .
  • Complementary techniques : Pair IR spectroscopy with XPS to verify sulfonyl group oxidation states if crystallographic data suggests unexpected geometries .

Advanced: What strategies are effective in designing biological activity assays for this compound?

Answer:

  • Enzyme inhibition assays : Target enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) using anaerobic microplate assays, monitoring NADH oxidation rates .
  • Cellular uptake studies : Use fluorescently tagged analogs to track intracellular localization via confocal microscopy.
  • Dose-response profiling : Apply Hill slope analysis to EC50/IC50 determinations, accounting for solubility limits via co-solvents (e.g., DMSO/PBS mixtures) .

Advanced: How to address solubility challenges in in vitro biological testing?

Answer:

  • Salt formation : Hydrochloride salts (as in the target compound) improve aqueous solubility via ionic dissociation .
  • Co-solvent systems : Use DMF or PEG-400 at ≤5% (v/v) to maintain compound stability without cytotoxicity .
  • Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance bioavailability, as shown for structurally related thiazole derivatives .

Basic: What purification techniques are recommended for isolating this compound?

Answer:

  • Recrystallization : Use methanol/water mixtures for high-purity crystals, leveraging hydrogen-bonding interactions observed in thiazole-amide systems .
  • Column chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) for intermediates with polar functional groups .
  • HPLC : Reverse-phase C18 columns resolve closely related impurities, particularly for sulfonamide and benzothiazole regions .

Advanced: What computational approaches support mechanistic studies of this compound’s activity?

Answer:

  • Molecular docking : Simulate binding to target enzymes (e.g., PFOR) using AutoDock Vina, with force fields parameterized for sulfonyl and piperidinyl groups .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand stability under physiological conditions.
  • QM/MM calculations : Investigate reaction mechanisms (e.g., enzyme inhibition) at the B3LYP/6-31G* level for accurate transition-state modeling .

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